Sniper(abl)-062 -

Sniper(abl)-062

Catalog Number: EVT-12562871
CAS Number:
Molecular Formula: C53H63ClF2N10O9S
Molecular Weight: 1089.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source and Classification
SNIPER(ABL)-062 is a novel compound designed as a protein degradation inducer targeting the BCR-ABL oncoprotein, which is implicated in certain types of leukemia, particularly chronic myeloid leukemia. It belongs to the SNIPER (Specific and Nongenetic inhibitor of apoptosis protein-dependent Protein Erasers) family, which utilizes a dual-targeting mechanism to induce protein degradation. The compound is classified as a small molecule that binds to an allosteric site on the BCR-ABL protein while simultaneously recruiting E3 ubiquitin ligases, leading to targeted degradation of the protein .

Synthesis Analysis

Methods and Technical Details
The synthesis of SNIPER(ABL)-062 involves a strategic combination of a kinase inhibitor and an inhibitor of apoptosis protein ligand. Specifically, it is synthesized from ABL001, a selective BCR-ABL inhibitor, linked to LCL-161, an IAP antagonist. The synthesis process includes several steps:

  1. Selection of Precursors: ABL001 and LCL-161 are chosen based on their binding affinities and structural compatibility.
  2. Linker Chemistry: A suitable linker is employed to connect the two components, optimizing the spatial arrangement for effective binding.
  3. Reaction Conditions: The reactions are typically conducted under controlled conditions (temperature, solvent) to ensure high yield and purity.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .
Molecular Structure Analysis

Structure and Data
The molecular formula for SNIPER(ABL)-062 is C53H63ClF2N10O9SC_{53}H_{63}ClF_{2}N_{10}O_{9}S, indicating a complex structure with multiple functional groups that facilitate its interaction with target proteins. The compound features:

  • A central scaffold derived from ABL001.
  • A linker that connects to LCL-161.
  • Functional groups that enhance solubility and binding affinity.

The three-dimensional structure can be visualized using computational modeling tools, revealing the orientation necessary for effective allosteric binding .

Chemical Reactions Analysis

Reactions and Technical Details
SNIPER(ABL)-062 operates through a mechanism that involves the formation of a ternary complex with BCR-ABL and an E3 ubiquitin ligase. Key reactions include:

  1. Binding Reaction: The compound binds to the allosteric site of BCR-ABL, inducing conformational changes that enhance ubiquitination.
  2. Ubiquitination Process: This process marks the BCR-ABL protein for degradation by the proteasome.
  3. Degradation Reaction: Following ubiquitination, the protein is targeted for proteolytic degradation, effectively reducing its levels within the cell.

These reactions are critical for its function as an anti-cancer agent .

Mechanism of Action

Process and Data
The mechanism of action of SNIPER(ABL)-062 involves several stages:

  1. Allosteric Binding: The compound binds to the allosteric site on BCR-ABL, which alters its conformation.
  2. Recruitment of E3 Ligase: This conformational change facilitates the recruitment of E3 ubiquitin ligases (such as cIAP1/2).
  3. Ubiquitination and Degradation: The recruited ligase ubiquitinates BCR-ABL, leading to its recognition by the proteasome for degradation.

This process not only reduces levels of BCR-ABL but also has implications for downstream signaling pathways associated with cancer progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
SNIPER(ABL)-062 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1000 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.

These properties are crucial for its application in biological assays and therapeutic settings .

Applications

Scientific Uses
SNIPER(ABL)-062 has significant potential in cancer research and therapy:

  1. Cancer Treatment: It serves as a promising candidate for targeted therapy in BCR-ABL-positive leukemias by inducing degradation of the oncogenic protein.
  2. Research Tool: It can be used in studies investigating protein degradation pathways and mechanisms in cancer biology.
  3. Drug Development Platform: The SNIPER technology represents a novel approach in drug design, paving the way for future compounds targeting other oncogenic proteins.

Properties

Product Name

Sniper(abl)-062

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

Molecular Formula

C53H63ClF2N10O9S

Molecular Weight

1089.6 g/mol

InChI

InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1

InChI Key

ZFKMAJWPPZNUKT-DVTWHOCZSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.